molecular formula C21H17ClN4S B15083706 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15083706
M. Wt: 392.9 g/mol
InChI Key: VKJJEPBIVAEYCR-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at three positions:

  • Position 3: Pyridine ring, contributing to π-π stacking interactions in biological systems.
  • Position 4: 4-Methylphenyl group, providing steric bulk and hydrophobicity.
  • Position 5: 3-Chlorobenzylsulfanyl moiety, introducing electron-withdrawing chlorine and sulfur-based reactivity.

Its molecular formula is C₂₁H₁₇ClN₄S, with a molecular weight of 408.91 g/mol. The compound's structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in antimicrobial and anti-inflammatory contexts .

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3

InChI Key

VKJJEPBIVAEYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Substitution Reactions: The 3-chlorobenzyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes the following reactions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Oxidation H₂O₂, KMnO₄ (acidic/neutral conditions)Sulfoxide (-SO-) or sulfone (-SO₂-)
Reduction NaBH₄ (methanol), LiAlH₄ (dry ether)Thiol (-SH) or amine derivatives
Nucleophilic Substitution Amines, thiols, alcohols (base catalysis)Functionalized triazole derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, halogensNitro-/halogenated pyridine rings

Oxidation of the Sulfanyl Group

  • The –S– group oxidizes to sulfoxide (using H₂O₂) or sulfone (with KMnO₄).

  • Example pathway:

    –S–H2O2–SO–KMnO4–SO2\text{–S–} \xrightarrow{\text{H}_2\text{O}_2} \text{–SO–} \xrightarrow{\text{KMnO}_4} \text{–SO}_2\text{–}

    This modifies electron density, impacting biological activity .

Reduction Pathways

  • LiAlH₄ reduces the sulfanyl group to –SH, while NaBH₄ selectively reduces other functional groups (e.g., carbonyls if present).

Substitution at the Triazole Ring

  • Nucleophiles (e.g., amines) displace the chlorobenzyl group via SN2 mechanisms, forming derivatives with enhanced solubility or bioactivity .

Antibacterial Derivatives

  • Substitution with 4-hydroxyphenyl groups (via nucleophilic attack) yields analogs showing zones of inhibition up to 27 mm against Proteus mirabilis, comparable to levofloxacin .

Catalytic Coupling Reactions

  • Suzuki-Miyaura coupling on the pyridine ring introduces aryl groups, expanding conjugation for material science applications.

Stability Under Physiological Conditions

  • The compound resists hydrolysis at pH 7.4 but degrades in acidic environments (pH < 3), releasing pyridine intermediates.

Scientific Research Applications

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

Position 4 Modifications
Compound Structure Key Substituent at Position 4 Melting Point (°C) Biological Activity (if reported) Reference
4-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine 4-Methylphenyl Not reported Antimicrobial (inferred from analogues)
3-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine 4-Ethoxyphenyl Not reported N/A
4-(5-((3-Chlorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Phenyl 146–148 Antibacterial
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Amine (-NH₂) Off-white solid Biochemical screening (unpublished)

Key Observations :

  • 4-Ethoxyphenyl introduces an electron-donating ethoxy group, which may alter electronic distribution and binding affinity in enzymatic pockets .
  • Replacing the aryl group with an amine (as in ) increases hydrogen-bonding capacity, which could modulate target selectivity.
Position 5 Modifications
Compound Structure Key Substituent at Position 5 Melting Point (°C) Biological Activity Reference
This compound 3-Chlorobenzylsulfanyl Not reported Antimicrobial (inferred)
4-(5-((2-Chlorobenzyl)sulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine 2-Chlorobenzylsulfanyl Not reported Structural isomer
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (Compound 5q) 3-Fluorobenzylthio 146–148 Antibacterial
3-{5-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine 2-Fluorobenzylsulfanyl Not reported N/A

Key Observations :

  • 3-Chlorobenzylsulfanyl vs. 2-chlorobenzylsulfanyl : The position of chlorine (meta vs. ortho) affects steric hindrance and electronic effects. Meta-substitution may offer better target engagement due to reduced steric clash .
Melting Points and Solubility
  • Compounds with bulky substituents (e.g., 1-naphthylmethyl in ) exhibit higher melting points (e.g., 173–174°C for 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine ), suggesting stronger crystal lattice interactions.
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) correlate with improved antimicrobial activity in analogues, as seen in derivatives with trifluoromethyl furan substituents (MIC values < 10 µg/mL) .

Biological Activity

The compound 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a member of the triazole class of compounds, which are known for their diverse biological activities. This compound features a complex structure that combines a pyridine ring with a triazole moiety, along with a sulfanyl group attached to a chlorobenzyl substituent. The unique structural attributes of this molecule suggest potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN4SC_{17}H_{16}ClN_{4}S with a molecular weight of approximately 324.41 g/mol. The presence of the chlorobenzyl and sulfanyl groups contributes to its biological activity.

PropertyValue
Molecular FormulaC17H16ClN4SC_{17}H_{16}ClN_{4}S
Molecular Weight324.41 g/mol
CAS Number242472-20-4

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of fungal cell wall synthesis and disruption of cell membrane integrity.

  • Antifungal Activity : Studies have shown that triazole compounds can inhibit the growth of various fungal strains, making them valuable in treating infections caused by fungi such as Candida and Aspergillus species.
  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL in some studies .

Anticancer Activity

The anticancer potential of triazole derivatives is attributed to their ability to interfere with cellular signaling pathways that regulate proliferation and apoptosis.

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer) cells. IC50 values indicate significant cytotoxicity at micromolar concentrations .
  • Mechanism of Action : The proposed mechanism includes disrupting critical protein interactions involved in cell cycle regulation and promoting apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Chlorobenzyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Sulfanyl Group : Potentially increases interaction with biological targets due to sulfur's unique electronic properties.
  • Pyridine Ring : Contributes to overall stability and interaction with various biomolecular targets.

Case Studies

Recent studies have highlighted the efficacy of similar triazole compounds in clinical settings:

  • Study on Antifungal Efficacy : A comparative study demonstrated that triazole derivatives showed superior antifungal activity over traditional treatments like amphotericin B, particularly against azole-resistant strains .
  • Cancer Therapeutics Research : In a series of experiments involving various cancer cell lines, compounds structurally related to this compound exhibited promising results in reducing tumor growth in vivo .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via S-alkylation of 1,2,4-triazole-3-thiol precursors with 3-chlorobenzyl halides under alkaline conditions. For example, describes a method using NaOH in methanol to facilitate nucleophilic substitution, achieving moderate yields (60–75%). Microwave-assisted synthesis (as in ) reduces reaction time from hours to minutes (e.g., 15–30 min) while maintaining yields >80%, likely due to enhanced reaction homogeneity and reduced side-product formation. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Microwave irradiation at 80–100°C minimizes thermal decomposition.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) is recommended for isolating the pure product .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole-pyridine hybrid?

Answer:
Density Functional Theory (DFT) studies (e.g., ) reveal key electronic features:

  • HOMO-LUMO gap : Calculated at ~4.2 eV, indicating moderate electrophilicity.
  • Sulfanyl group contribution : The –S– linker enhances charge delocalization, stabilizing the triazole ring.
  • Non-covalent interactions : π-π stacking between the pyridine and chlorobenzyl moieties is critical for crystal packing ( ).
    Methodology :
  • Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets.
  • Analyze electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites for derivatization .

Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

  • 1H/13C NMR : The pyridine proton resonates at δ 8.5–8.7 ppm (doublet), while the triazole C3 carbon appears at ~150 ppm ( ).
  • X-ray crystallography : Monoclinic P21/c space group (from ) confirms the planar triazole-pyridine core with dihedral angles <10° between rings.
  • IR spectroscopy : The C–S stretch at 680–720 cm⁻¹ validates sulfanyl group incorporation .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Answer:
Discrepancies in antimicrobial or antifungal efficacy (e.g., vs. ) may arise from:

  • Assay variability : Use standardized CLSI/MIC protocols for comparative analysis.
  • Structural nuances : Replace the 4-methylphenyl group with a fluorophenyl substituent (as in ) to enhance target binding specificity.
  • Molecular docking : Align compounds with CYP51 (fungal lanosterol demethylase) to rationalize potency differences .

Advanced: How does structural modification of the sulfanyl or pyridine moiety affect biochemical target engagement?

Answer:

  • Sulfanyl replacement : Substituting –S– with –SO2– (e.g., ) reduces LogP by ~0.5 units, improving aqueous solubility but decreasing membrane permeability.
  • Pyridine substitution : Adding electron-withdrawing groups (e.g., –Cl at position 2) enhances kinase inhibition (IC50 < 1 μM in ) by stabilizing hydrogen bonds with ATP-binding pockets.
    Experimental validation :
  • Synthesize analogs via Suzuki-Miyaura coupling (Pd(OAc)₂, K2CO3, DMF/H2O) for regioselective functionalization .

Basic: What safety protocols are critical for handling intermediates like 3-chlorobenzyl halides during synthesis?

Answer:

  • Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks (H315/H319 hazards; ).
  • Waste disposal : Neutralize halogenated byproducts with 10% NaHCO3 before incineration ( ).
  • Protective equipment : Nitrile gloves and polycarbonate goggles are mandatory due to lachrymatory effects of benzyl halides .

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